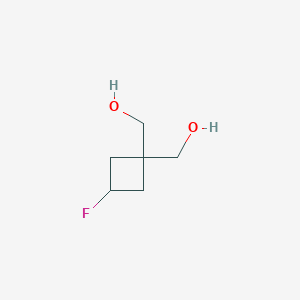
(3-Fluorocyclobutane-1,1-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluorocyclobutane-1,1-diyl)dimethanol” is a chemical compound with the molecular formula C6H11FO2 . It has a molecular weight of 134.15 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It’s not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.14 cm/s . It’s very soluble, with a solubility of 28.1 mg/ml or 0.185 mol/l .Scientific Research Applications
Materials Science and Polymer Research
In the realm of materials science, the incorporation of cyclobutane rings, such as those in (3-Fluorocyclobutane-1,1-diyl)dimethanol derivatives, into polymers has been explored to enhance thermal stability and modify physical properties. For example, the synthesis and thermal properties of fluorosilicones containing perfluorocyclobutane rings demonstrate the potential of such structures to create materials with desirable thermal characteristics and stability (Rizzo & Harris, 2000). These materials exhibit varied glass transition temperatures and enhanced thermal stability, making them suitable for applications requiring resistance to high temperatures.
Organic Synthesis
The compound and its related structures have been used in organic synthesis to create complex molecules. The reactivity of cyclobutane rings, including their use in cross-coupling reactions, has been exploited to synthesize unsymmetrical biaryls. Such reactions highlight the utility of cyclobutane derivatives in constructing biaryl compounds, which are significant in pharmaceuticals and materials science (Denmark & Wu, 1999).
Medical Imaging
In medical imaging, particularly positron emission tomography (PET), compounds structurally related to this compound have been explored as tracers. For instance, 18F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) is a notable example used in PET imaging for tumor delineation (Ulaner et al., 2016). This tracer demonstrates the potential of cyclobutane derivatives in enhancing the detection and characterization of tumors, thereby contributing to more accurate diagnosis and treatment planning in oncology.
Safety and Hazards
The safety information for “(3-Fluorocyclobutane-1,1-diyl)dimethanol” indicates that it should be handled with care. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[3-fluoro-1-(hydroxymethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNNFFARWJSUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)
amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)




![N-[2-[2-(3-Fluorophenyl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2926991.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)
